molecular formula C21H24N4O B10996449 (1-methyl-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

(1-methyl-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B10996449
M. Wt: 348.4 g/mol
InChI Key: ZAFJGXOWNMGZFL-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone: is a complex organic compound that features an indole core, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the piperazine ring and the pyridine moiety. Common reagents used in these reactions include halogenated intermediates, base catalysts, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity. Industrial methods also focus on optimizing reaction times and minimizing waste, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Common in modifying the indole or pyridine rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole or pyridine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (1-methyl-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a promising candidate for treating various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-indol-2-yl){4-[2-(pyridin-3-yl)ethyl]piperazin-1-yl}methanone
  • (1-methyl-1H-indol-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
  • (1-methyl-1H-indol-2-yl){4-[2-(quinolin-4-yl)ethyl]piperazin-1-yl}methanone

Uniqueness

What sets (1-methyl-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone apart from similar compounds is its specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

(1-methylindol-2-yl)-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H24N4O/c1-23-19-5-3-2-4-18(19)16-20(23)21(26)25-14-12-24(13-15-25)11-8-17-6-9-22-10-7-17/h2-7,9-10,16H,8,11-15H2,1H3

InChI Key

ZAFJGXOWNMGZFL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)CCC4=CC=NC=C4

Origin of Product

United States

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